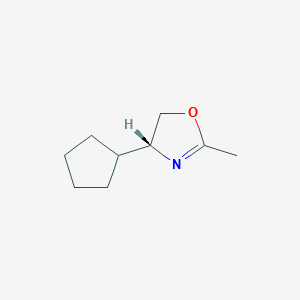
(R)-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The ®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole is characterized by a cyclopentyl group attached to the fourth carbon and a methyl group attached to the second carbon of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentanone with an appropriate amine and a methylating agent can lead to the formation of the desired oxazole ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce dihydrooxazole derivatives.
Aplicaciones Científicas De Investigación
®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentyl-2-methyl-4,5-dihydrooxazole: The non-chiral version of the compound.
4-Cyclopentyl-2-methyl-oxazole: Lacks the dihydro component.
4-Cyclopentyl-2-methyl-5,6-dihydrooxazole: A similar compound with a different position of the dihydro component.
Uniqueness
®-4-Cyclopentyl-2-methyl-4,5-dihydrooxazole is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the cyclopentyl and methyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(4R)-4-cyclopentyl-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-7-10-9(6-11-7)8-4-2-3-5-8/h8-9H,2-6H2,1H3/t9-/m0/s1 |
Clave InChI |
PTTAXWPGCCQFRZ-VIFPVBQESA-N |
SMILES isomérico |
CC1=N[C@@H](CO1)C2CCCC2 |
SMILES canónico |
CC1=NC(CO1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
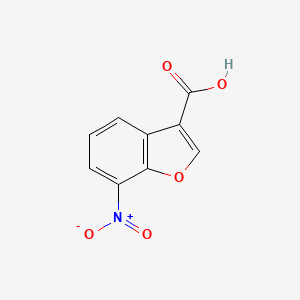
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

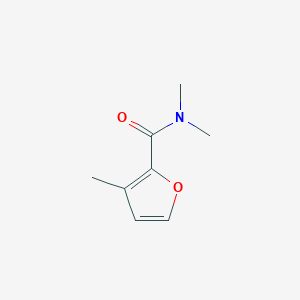
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
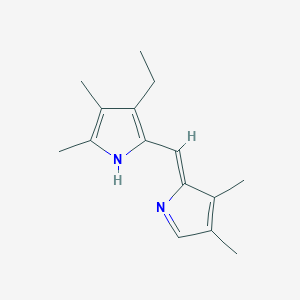
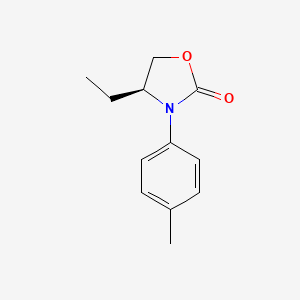
![4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12872614.png)
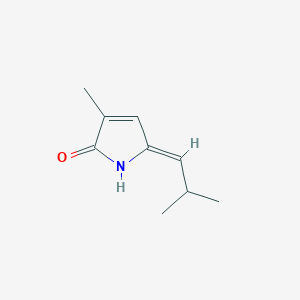

![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)

